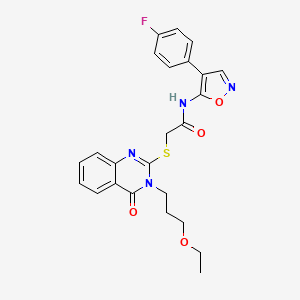

2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-fluorophenyl)isoxazol-5-yl)acetamide

Description

2-((3-(3-Ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-fluorophenyl)isoxazol-5-yl)acetamide is a quinazolinone-based thioacetamide derivative. Its structure comprises a quinazolinone core substituted with a 3-ethoxypropyl group at position 3 and a thioacetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 4-(4-fluorophenyl)isoxazol-5-yl group. Quinazolinones are known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The ethoxypropyl substituent may enhance solubility due to its ether linkage, while the fluorophenyl-isoxazole moiety could influence target binding via electronic or steric effects .

Properties

IUPAC Name |

2-[3-(3-ethoxypropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O4S/c1-2-32-13-5-12-29-23(31)18-6-3-4-7-20(18)27-24(29)34-15-21(30)28-22-19(14-26-33-22)16-8-10-17(25)11-9-16/h3-4,6-11,14H,2,5,12-13,15H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSQLWOGYPGOMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=C(C=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-fluorophenyl)isoxazol-5-yl)acetamide typically involves multiple steps:

Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with an amine to form the quinazolinone structure.

Introduction of the Ethoxypropyl Group: The ethoxypropyl group can be introduced via alkylation reactions using ethoxypropyl halides.

Thioether Formation: The thiol group is introduced through nucleophilic substitution reactions.

Isoxazole Ring Formation: The isoxazole ring is synthesized via cyclization reactions involving hydroxylamine derivatives and α,β-unsaturated carbonyl compounds.

Final Coupling: The final step involves coupling the quinazolinone-thioether intermediate with the isoxazole derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and isoxazole rings.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving quinazolinone and isoxazole moieties.

Medicine

The compound holds potential in medicinal chemistry for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, including advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-fluorophenyl)isoxazol-5-yl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes, while the isoxazole ring may interact with receptor sites, modulating biological pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

- The 4-(4-fluorophenyl)isoxazol-5-yl group shares electronic features with AJ5d’s fluorophenyl but differs in heterocyclic structure (isoxazole vs. thiazolidinone), impacting binding interactions .

Key Observations :

- Yields vary significantly: The sulfamoylphenyl derivative achieved 91% efficiency , while AJ5d and ethylamino analogues had moderate yields (61%–68%) .

- The target compound’s synthesis likely involves similar thiol-alkylation steps, but the ethoxypropyl and fluorophenyl-isoxazole groups may require optimized conditions for higher yields.

Table 3: Pharmacological Profiles of Analogues

Key Observations :

- Ethylamino derivatives showed promising anti-inflammatory activity, surpassing Diclofenac in some cases .

- The target compound’s fluorophenyl-isoxazole group may confer similar or enhanced activity, but empirical data are lacking.

Physical Properties

Table 4: Melting Points and Solubility Indicators

Biological Activity

The compound 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-fluorophenyl)isoxazol-5-yl)acetamide is a synthetic derivative belonging to the class of quinazolinone and isoxazole compounds. Its unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

with a molecular weight of approximately 388.4 g/mol. The structural features include a quinazolinone core, an ethoxypropyl side chain, and an isoxazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Recent studies have identified several biological activities associated with this compound:

- Anticancer Activity : Quinazolinone derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated.

- Enzyme Inhibition : The compound is suspected to inhibit enzymes such as cyclooxygenase (COX) and xanthine oxidase (XO), which are critical in inflammatory pathways and gout treatment respectively.

- Anti-inflammatory Properties : Due to its structural similarities with known anti-inflammatory agents, it may possess the ability to reduce inflammation through COX inhibition.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound likely binds to the active sites of target enzymes, preventing substrate binding and subsequent reactions.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through modulation of signaling molecules involved in cell survival.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds, providing insights that may apply to our compound of interest:

Comparative Analysis with Related Compounds

A comparative analysis with other quinazolinone derivatives shows that modifications at specific positions can enhance or diminish biological activity:

| Compound | Structure | Activity |

|---|---|---|

| Compound A | 3-(Ethoxypropyl)-quinazolinone | Moderate anticancer activity |

| Compound B | 4-Oxo-3,4-dihydroquinazolinone | Strong COX inhibitor |

| 2-((3-(3-Ethoxypropyl)-4-Oxo... | Targeted for high potency against cancer and inflammation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.